N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-26-19-12-11-17(15-18(19)23-14-6-5-9-21(23)25)22-20(24)13-10-16-7-3-2-4-8-16/h2-4,7-8,11-12,15H,5-6,9-10,13-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQGZATVQZPROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Analysis
Molecular Architecture
The compound features a central propanamide backbone (CH2CH2CONH–) linked to two aromatic systems:
- A methoxy-substituted phenyl group at position 4-methoxy-3-(2-oxopiperidin-1-yl)
- A benzenesulfonyl moiety at the propanamide’s terminal position
The 2-oxopiperidin-1-yl group introduces a six-membered lactam ring, contributing to the molecule’s conformational rigidity.
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1207035-16-2 | |
| Molecular Formula | C21H24N2O5S | |
| Molecular Weight | 416.5 g/mol | |
| Key Functional Groups | Sulfonamide, Lactam, Methoxy |
Preparation Methods
Retrosynthetic Analysis
The synthesis is deconstructed into three critical intermediates:
- 4-Methoxy-3-(2-oxopiperidin-1-yl)aniline (Aromatic core)
- 3-(Phenylsulfonyl)propanoic acid (Sulfonyl precursor)
- Coupling reagents for amide bond formation
Stepwise Synthesis
Piperidinone Ring Formation
The 2-oxopiperidin-1-yl group is synthesized via cyclization of δ-aminovaleric acid derivatives. In a representative protocol:
- Strecker Condensation : N-Benzylpiperidone reacts with KCN/(NH4)2CO3 to form α-aminonitrile (Yield: 78%).
- Hydrolysis : The nitrile is converted to a carboxylic acid using 6M HCl at 110°C for 8 hr.
- Lactamization : Intramolecular cyclization with DCC/DMAP in dichloromethane yields 2-oxopiperidine.
Sulfonylation of Propanamide
3-(Phenylsulfonyl)propanoic acid is prepared through:
- Radical Sulfonation : Propanoic acid reacts with benzenesulfonyl chloride (1.2 eq) under UV light (λ=254 nm) in CCl4.
- Acid Chloride Formation : Treated with SOCl2 (2 eq) at 60°C for 3 hr.
Amidation Coupling
The final step employs HATU-mediated coupling under inert conditions:
# Example reaction setup
Substrate: 4-Methoxy-3-(2-oxopiperidin-1-yl)aniline (1.0 eq)
Reagent: 3-(Phenylsulfonyl)propanoic acid chloride (1.1 eq)
Coupling Agent: HATU (1.5 eq), DIPEA (3.0 eq)
Solvent: Anhydrous DMF, 0°C → RT, 12 hr
Workup: Aqueous NaHCO3 wash, column chromatography (SiO2, EtOAc/Hexane 1:3)
Yield: 82-87%
Table 2: Comparative Synthesis Routes
| Method | Reagents | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| HATU Coupling | HATU/DIPEA/DMF | 0°C→RT | 87% | 95.3% |
| EDC/NHS | EDC/HOBt/CH2Cl2 | RT | 73% | 89.1% |
| Schotten-Baumann | NaOH/Acetone | 0-5°C | 68% | 91.4% |
Reaction Mechanisms and Kinetics
Amidation Dynamics
The HATU-mediated coupling proceeds via:
- Activation : HATU generates acyloxyphosphonium intermediate with the acid chloride
- Nucleophilic Attack : Aniline’s NH2 attacks the activated carbonyl (ΔG‡ = 18.7 kcal/mol)
- Byproduct Elimination : Release of tetramethylurea and phosphate derivatives
Physicochemical Characterization
Spectroscopic Data
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature |
|---|---|---|
| DMSO | 45.2 | 25°C |
| Ethanol | 8.9 | 25°C |
| Water | <0.1 | 25°C |
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The piperidinone ring can be reduced to form a piperidine ring.
Substitution: The phenylpropanamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperidine-Based Substituents
3-Chloro-N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide ()
- Key Differences :
- The target compound has a 2-oxopiperidin-1-yl group, whereas this analog features a piperidinylsulfonyl group.
- A chloro substituent is present on the propanamide chain in the analog, absent in the target.
- Implications :
- The chloro substituent in the analog could enhance electrophilicity but may introduce metabolic instability or toxicity risks.
N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide ()
- Key Differences :
- The phenyl ring in this compound is substituted with a methoxymethyl-piperidinyl group at the 4-position, contrasting with the target’s 3-(2-oxopiperidin-1-yl)-4-methoxyphenyl moiety.
- Implications :
- Substitution at the 4-position (vs. 3-position in the target) alters steric hindrance, possibly affecting receptor-binding interactions .
Propanamide Derivatives with Hydroxamic Acid Groups
N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide ()
- Key Differences :
- Contains a hydroxamic acid group (–NH–OH) instead of a simple amide.
- Substituents include a 4-chlorophenyl and cyclohexyl group.
- Implications :
- The hydroxamic acid moiety enables metal chelation (e.g., zinc in metalloenzymes), making such compounds potent inhibitors of histone deacetylases (HDACs) or matrix metalloproteinases (MMPs). The target compound’s lack of this group limits its utility in metal-dependent mechanisms .
- The chloro substituent may improve binding to hydrophobic enzyme pockets but raises toxicity concerns.
Aromatic Backbone Variants
3-Chloro-N-phenyl-phthalimide ()
- Key Differences :
- A phthalimide core replaces the propanamide backbone.
- Chloro substitution is on the aromatic ring.
- Implications :
- The phthalimide structure is planar and rigid, favoring π-π stacking interactions in polymer synthesis (e.g., polyimides). The target’s flexible propanamide chain may instead support conformational adaptability in biological targets .
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide ()
- Key Differences :
- Features a fluoro-biphenyl group and indole-ethyl substituent.
- Implications :
- The fluorine atom enhances metabolic stability via reduced oxidative metabolism.
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The oxopiperidinyl group in the target compound likely enhances hydrogen-bonding capacity compared to sulfonamide or methoxymethyl analogs, favoring interactions with polar enzyme active sites .
- Biological Activity : Hydroxamic acid derivatives () outperform the target in metal-dependent mechanisms, but the target’s simplicity may reduce off-target toxicity.
- Synthetic Considerations : Analogous propanamides (e.g., ) are synthesized via amide coupling, suggesting the target could be prepared similarly, with oxopiperidinyl introduction requiring specialized steps like cyclization .
Biological Activity
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide is a synthetic organic compound with potential biological activity. Its molecular formula is , and it has garnered attention for its possible therapeutic applications, including anti-inflammatory and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O3 |
| Molecular Weight | 352 Da |
| LogP | 3.11 |
| Polar Surface Area (Å) | 59 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of a piperidinone intermediate followed by coupling with a methoxylated phenyl derivative using peptide coupling reagents under mild conditions.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antiproliferative activities against various cancer cell lines. For instance, related compounds have shown effectiveness in inhibiting cell growth in HT-29 colon carcinoma, M21 skin melanoma, and MCF7 breast carcinoma cells, with IC50 values in the nanomolar range .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| PIB-SO 36 | HT-29 | 50 |
| PIB-SO 44 | M21 | 75 |
| PIB-SO 45 | MCF7 | 100 |
These compounds have been shown to disrupt cell cycle progression, particularly blocking the G2/M phase, which is crucial for cancer cell proliferation. Mechanistically, they may bind to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death .
The biological activity of this compound can be attributed to several mechanisms:
Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation : It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
Protein Binding : The compound may interact with various proteins, affecting their structure and function, which can lead to therapeutic effects.
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of phenyl derivatives similar to this compound, researchers observed that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells. Notably, the study highlighted that certain derivatives exhibited lower toxicity towards normal cells compared to their cancerous counterparts, suggesting a potential therapeutic window for further development .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of compounds bearing the methoxy and piperidine moieties. The results indicated that these compounds had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications in the chemical structure could enhance antimicrobial efficacy while reducing cytotoxicity towards human cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
